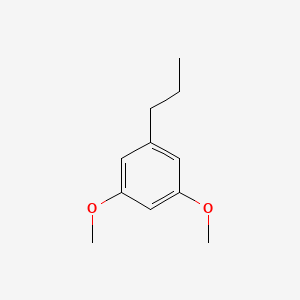

1,3-dimethoxy-5-propylbenzene

Description

Significance and Context within Organic Chemistry Research

The principal significance of 1,3-dimethoxy-5-propylbenzene in organic chemistry lies in its role as a key synthetic intermediate. It is structurally related to naturally occurring phenolic lipids known as alkylresorcinols. The methoxy (B1213986) groups act as protected hydroxyl groups, which can be deprotected in later synthetic stages. This strategy is fundamental in the synthesis of sensitive molecules where free phenolic hydroxyls would interfere with other reaction steps.

A primary application of this compound is in the synthesis of cannabinoids. nih.gov It serves as a precursor to 5-propyl-1,3-benzenediol, also known as divarin or divarinol, which constitutes the resorcinol (B1680541) core of cannabidivarin (B1668262) (CBDV). lookchem.com The synthesis involves the demethylation of this compound to reveal the two hydroxyl groups necessary for the subsequent coupling reaction with a terpene component to form the final cannabinoid structure. nih.govchemicalbook.com This route provides a controlled and efficient way to produce specific cannabinoids for research and potential therapeutic development.

Beyond cannabinoid chemistry, this compound is a useful building block for other natural products. Its application in the total synthesis of lichen metabolites, such as subdidymic acid, highlights its versatility in constructing complex molecular architectures found in nature.

Historical Perspective of its Discovery and Early Research Applications

While the precise first synthesis of this compound is not prominently documented, the chemistry of its parent structure, resorcinol, has been established since 1864. wikipedia.org The methylation of resorcinol and its derivatives to form resorcinol ethers is a classic transformation in organic chemistry. By the latter half of the 20th century, such compounds were readily available or synthetically accessible for use in research. For instance, a 1985 publication in the Australian Journal of Chemistry detailed the use of this compound in the synthesis of the dibenzofuran (B1670420) subdidymic acid, indicating it was an established reagent by that time. This demonstrates its long-standing utility in the field of natural product synthesis. The development of synthetic routes to its analogues, like 1,3-dimethoxy-5-methylbenzene, for use as fragrance components also has a history dating back several decades, showcasing the broader industrial interest in this class of compounds. google.com

Overview of Key Research Areas for this compound

Current and past research involving this compound is concentrated in several key areas, primarily leveraging its role as a synthetic precursor.

Synthesis of Cannabinoids and Their Analogues: This is arguably the most significant area of research for this compound. Scientists have developed efficient methods to synthesize this compound and its analogues with varying alkyl chain lengths. nih.gov These intermediates are then converted to their corresponding dihydroxy-benzenes (alkylresorcinols). For example, demethylation of this compound using reagents like boron tribromide yields 5-propyl-1,3-benzenediol (divarin). nih.gov This divarin is then reacted with terpene derivatives, such as p-mentha-2,8-dien-1-ol (B1605798), in acid-catalyzed condensation reactions to produce cannabidivarin (CBDV) and other related cannabinoids. lookchem.com This synthetic control allows researchers to create a library of cannabinoid variants to study their structure-activity relationships.

Natural Product Synthesis: The utility of this compound extends to the synthesis of other classes of natural products. Its role as a nucleophile in building more complex carbon skeletons is a key feature. An example is its use in the multi-step synthesis of subdidymic acid, a metabolite found in lichens. This underscores the compound's value in accessing unique and biologically relevant molecules.

Development of Synthetic Methodologies: this compound also appears in research focused on developing new chemical reactions. For example, it has been the product in studies exploring novel nickel-catalyzed hydrodeacetoxylation reactions. In these studies, it is formed from an aryl acetate, demonstrating the utility of new catalytic systems for creating C-O bond cleavages, which is a fundamental transformation in organic synthesis.

Research Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molar Mass | 180.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 41395-10-2 |

| Appearance | Yellow oil |

Data sourced from PubChem and other chemical literature. chemicalbook.com

Example Synthetic Transformation: Demethylation to 5-Propyl-1,3-benzenediol

This table outlines a common and crucial reaction where this compound is converted into its diol derivative, a key step in cannabinoid synthesis. nih.govchemicalbook.com

| Step | Reagent(s) | Solvent | Conditions | Product | Yield |

| Demethylation | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -10 °C to room temperature, 24 h | 5-Propyl-1,3-benzenediol | High |

| Demethylation | Hydrobromic acid (HBr), Acetic acid (AcOH) | Water | Reflux at 125 °C, 3 h | 5-Propyl-1,3-benzenediol | 99% chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethoxy-5-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLXFCGEIFTPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335378 | |

| Record name | Benzene, 1,3-dimethoxy-5-propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41395-10-2 | |

| Record name | Benzene, 1,3-dimethoxy-5-propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethoxy-5-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 1,3 Dimethoxy 5 Propylbenzene

Catalytic Hydrogenation Approaches to 1,3-Dimethoxy-5-propylbenzene Synthesis

Catalytic hydrogenation is a prominent method for synthesizing this compound. This approach typically involves the reduction of an unsaturated precursor in the presence of a metal catalyst and a hydrogen source.

Palladium-Catalyzed Hydrogenation of Unsaturated Precursors

Palladium-based catalysts are frequently employed for the hydrogenation of various unsaturated functional groups. chemmethod.comorganic-chemistry.org In the context of this compound synthesis, unsaturated precursors such as eugenol (B1671780) methyl ether (4-allyl-1,2-dimethoxybenzene) or isoeugenol (B1672232) methyl ether (1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) can be effectively reduced. unej.ac.id The hydrogenation of the alkene functional group in these precursors leads to the formation of the desired saturated propyl side chain.

A common catalyst for this transformation is palladium on carbon (Pd/C). rsc.orgprepchem.com This heterogeneous catalyst facilitates the addition of hydrogen across the double bond of the precursor molecule. organic-chemistry.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. rsc.orgarizona.edu

For instance, the hydrogenation of 1,3-dimethoxy-5-(prop-1'-ynyl)benzene using a Pd/C catalyst in ethanol or water can produce this compound. rsc.org The reaction mixture is subjected to several vacuum/H2 cycles before being stirred at room temperature, often overnight, to ensure complete conversion. rsc.org

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yield and selectivity in the catalytic hydrogenation of unsaturated precursors to this compound requires careful optimization of reaction conditions. Key parameters that influence the outcome of the reaction include the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. researchgate.netesf.edu

Catalyst and Solvent Effects: The choice of both the catalyst and the solvent can significantly impact the reaction's efficiency. While palladium on carbon is a widely used catalyst, other palladium sources like palladium(II) chloride can also be utilized. chemmethod.com The solvent system can influence the solubility of the reactants and the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate. arizona.edu Dichloromethane has also been demonstrated as a useful solvent for palladium-catalyzed hydrogenations under mild conditions. arizona.edu

Temperature and Pressure: Reaction temperature and hydrogen pressure are critical variables. researchgate.netesf.edu For example, the hydrogenation of eugenol over certain catalysts can be optimized by adjusting the reaction temperature and hydrogen pressure to achieve high selectivity towards the desired product. researchgate.net In some cases, the reaction can be conducted at room temperature and ambient pressure, while other transformations may require elevated temperatures and pressures to proceed efficiently. prepchem.comesf.edu

Hydrogen Source: While molecular hydrogen (H2) is the most common hydrogen source, transfer hydrogenation offers an alternative. chemmethod.com This method utilizes a hydrogen donor molecule, such as formic acid, in the presence of a catalyst. chemmethod.com

Below is a table summarizing the optimized conditions for a specific palladium-catalyzed hydrogenation reaction:

| Parameter | Optimal Condition |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Hydrogen Pressure | 1 atm (balloon) |

| Reaction Time | 24 hours |

This table presents a general set of optimized conditions. Specific applications may require further adjustments.

Alkylation and Methylation Routes for the Synthesis of this compound

Alkylation and methylation reactions provide alternative pathways to construct the this compound molecule, often starting from simpler aromatic precursors.

Methylation of Resorcinol (B1680541) Derivatives

Resorcinol (1,3-dihydroxybenzene) and its derivatives are key starting materials for this synthetic approach. lookchem.com The phenolic hydroxyl groups of a suitable resorcinol derivative, such as 5-propylresorcinol, can be methylated to form the desired dimethoxy functionality. mdpi.com

A common method for this methylation involves the use of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. mdpi.com The reaction is typically carried out in a polar aprotic solvent like dry dimethylformamide (DMF). mdpi.com The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that then reacts with the methyl iodide to form the ether linkage.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 5-Propylresorcinol | Methyl Iodide | K2CO3 | Dry DMF | This compound |

This table illustrates a representative methylation reaction for the synthesis of this compound.

Wittig-Type Reactions and Subsequent Reduction for Side Chain Introduction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can be subsequently reduced to create alkyl chains. wikipedia.orgnumberanalytics.com This methodology can be applied to introduce the propyl side chain onto a dimethoxybenzene scaffold.

The reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, reacting with an aldehyde or ketone. wikipedia.org For the synthesis of an unsaturated precursor to this compound, a suitable ylide would be reacted with 3,5-dimethoxybenzaldehyde. The resulting alkene can then be reduced through catalytic hydrogenation to yield the final product. mnstate.edu

The generation of the Wittig reagent itself involves the deprotonation of a phosphonium salt with a strong base. total-synthesis.com The choice of base and reaction conditions can influence the stereoselectivity of the alkene formation. wikipedia.org The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound can also be accomplished through multi-step synthetic sequences that combine several of the aforementioned reactions. For example, a sequence could begin with the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) to introduce a propanoyl group. The resulting ketone can then be reduced to the corresponding propyl group.

Another multi-step approach could involve the Sonogashira coupling of a protected 3,5-dimethoxyphenyl derivative with a propyne (B1212725) equivalent, followed by hydrogenation of the resulting alkyne to the saturated propyl chain. rsc.org This allows for the precise construction of the carbon skeleton.

A general sequence could be:

Alkylation/Acylation: Introduction of a three-carbon chain onto the 1,3-dimethoxybenzene ring.

Reduction: Conversion of any carbonyl or unsaturated functionalities in the side chain to a saturated propyl group.

These multi-step strategies offer flexibility in the choice of starting materials and allow for the construction of the target molecule through a series of well-established chemical transformations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic systems.

A key aspect of green synthesis is the utilization of bio-based starting materials. Lignocellulosic biomass, a renewable and abundant resource, can be converted into valuable platform molecules, including phenols that serve as precursors for this compound. mdpi.comnih.gov The "lignin-first" biorefinery approach focuses on the selective conversion of lignin (B12514952) into well-defined aromatic compounds. mdpi.com For instance, the reductive catalytic fractionation (RCF) of biomass can yield dihydroeugenol and other propyl-substituted phenols. researchgate.net

The development of more sustainable catalysts is another crucial area. While noble metal catalysts like palladium and platinum are highly effective, research is ongoing to replace them with more abundant and less toxic alternatives. nih.govrsc.org For example, bimetallic catalysts such as FeNi supported on zeolites have shown promise in the hydrodeoxygenation of lignin-derived model compounds. rsc.org Molybdenum-based catalysts are also being explored for their ability to selectively cleave C-O bonds in biomass-derived molecules. researchgate.net

Solvent selection is also a critical consideration in green chemistry. The use of greener solvents, such as anisole, which is recommended by green chemistry selection guides, can significantly reduce the environmental footprint of the synthesis. rsc.org Additionally, solvent-free reaction conditions are being investigated to further minimize waste and energy consumption. rsc.orgacademie-sciences.fr

The use of microwave assistance is another green chemistry technique that can be applied to nitration reactions, a potential step in some synthetic routes. Microwave heating can dramatically reduce reaction times from hours to minutes while maintaining high product yields. colab.ws

The following table summarizes some of the green chemistry approaches being explored for the synthesis of this compound and related compounds:

| Green Chemistry Principle | Application in Synthesis | Research Finding |

| Use of Renewable Feedstocks | Lignocellulosic biomass as a source of phenolic precursors. | Reductive catalytic fractionation of biomass yields dihydroeugenol. researchgate.net |

| Atom Economy | Development of highly selective catalytic reactions to minimize byproducts. | FeNi/H-Beta-300 catalyst shows 80% selectivity to desired oxygen-free compounds in solventless hydrodeoxygenation. rsc.org |

| Less Hazardous Chemical Syntheses | Replacement of hazardous reagents with greener alternatives. | Use of silica (B1680970) sulfuric acid as a reusable catalyst for Friedel-Crafts type reactions. academie-sciences.fr |

| Designing Safer Chemicals | Synthesis of target molecules with reduced toxicity. | Not directly addressed in the provided search results for this specific compound. |

| Safer Solvents and Auxiliaries | Use of environmentally benign solvents or solvent-free conditions. | Anisole is a recommended green solvent for hydrodeoxygenation reactions. rsc.org |

| Design for Energy Efficiency | Use of energy-efficient methods like microwave heating. | Microwave-assisted nitration reduces reaction times from hours to minutes. colab.ws |

| Use of Renewable Feedstocks | Catalytic conversion of bio-oil from biomass pyrolysis. | MoCx/C catalyst is effective for targeted hydrodeoxygenation of bio-oil. researchgate.net |

| Reduce Derivatives | One-pot or tandem reactions to reduce the number of synthetic steps. | A one-pot synthesis of triarylmethanes using a reusable catalyst has been developed. academie-sciences.fr |

| Catalysis | Use of highly efficient and recyclable catalysts. | Bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase (Fe25Ru75@SILP) show high activity and selectivity. rsc.org |

Chemical Transformations and Mechanistic Investigations of 1,3 Dimethoxy 5 Propylbenzene

Demethylation Reactions to Yield 5-Propylbenzene-1,3-diol (Divarinol)

The cleavage of the ether linkages in 1,3-dimethoxy-5-propylbenzene is a critical transformation for the synthesis of 5-propylbenzene-1,3-diol, commonly known as divarinol. This process, known as O-demethylation, is fundamental in both laboratory synthesis and for the valorization of lignin-derived chemicals, converting stable aryl methyl ethers into more reactive phenolic compounds. rsc.orgcnr.it Divarinol itself is a key precursor in the synthesis of various cannabinoids. caymanchem.com

Strong Brønsted acids are frequently employed to cleave the robust aryl methyl ether bonds of this compound. cnr.it These reactions typically require harsh conditions, such as high temperatures. rsc.org

A common and effective method involves the use of hydrobromic acid (HBr), often in combination with glacial acetic acid. lookchem.comchemicalbook.com In one documented procedure, a mixture of this compound, 48% aqueous HBr, and glacial acetic acid was refluxed at 125°C for three hours, resulting in a 99% yield of divarinol. chemicalbook.comchemicalbook.com This method highlights a high-efficiency pathway to the desired diol. Other reports show yields of 70% to 90% using similar HBr/acetic acid systems or hydrogen iodide (HI) with acetic anhydride. lookchem.com

Another established protocol utilizes pyridine (B92270) hydrochloride as the demethylating agent. This process involves heating a mixture of this compound and a significant excess of pyridine hydrochloride to 200°C for several hours. google.comgoogle.com Following an aqueous workup and extraction, this method effectively yields divarinol. google.com

The choice of reagent and conditions can be tailored to the specific requirements of the synthesis, balancing factors like yield, reaction time, and reagent corrosiveness. rsc.org

Table 1: Selected Acid-Mediated Demethylation Reactions of this compound

| Reagent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| HBr, Acetic Acid | 125 | 3 | 99 | chemicalbook.comchemicalbook.com |

| HBr, Acetic Acid | Heating | 3 | 70 | lookchem.com |

| HI, Acetic Anhydride | Heating | 1 | 90 | lookchem.com |

| Pyridine Hydrochloride | 200 | 4 | Not specified | google.comgoogle.com |

The O-demethylation of aryl methyl ethers, such as this compound, by strong acids like HBr or HI proceeds through a nucleophilic substitution mechanism. cnr.it The reaction is initiated by the protonation of the ether oxygen atom by the acid, which makes the methyl group more susceptible to nucleophilic attack.

The halide anion (Br⁻ or I⁻), acting as a nucleophile, then attacks the electrophilic methyl carbon. This attack occurs via an SN2 (bimolecular nucleophilic substitution) pathway, leading to the cleavage of the carbon-oxygen bond. cnr.it The SN2 mechanism is favored over an SN1 pathway due to the high instability of the resulting methyl carbocation that would be formed in an SN1 process. cnr.it The products of this step are the phenol (B47542) (in this case, an intermediate methoxyphenol, which undergoes a second demethylation) and a methyl halide (e.g., methyl bromide).

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also potent reagents for cleaving aryl methyl ethers under milder conditions than Brønsted acids. rsc.orgresearchgate.net The mechanism with Lewis acids involves the coordination of the Lewis acid to the ether oxygen, which similarly activates the methyl group for subsequent cleavage. BBr₃ is particularly effective and selective, often allowing for demethylation at room temperature or below while tolerating other functional groups. rsc.org

Recent research also explores biocatalytic O-demethylation using enzymes like Rieske monooxygenases or methyltransferases. sci-hub.seacs.org These enzymatic systems can offer high regioselectivity under mild, oxygen-free conditions, presenting a green alternative to harsh chemical methods. acs.org For instance, oxidative demethylases catalyze the reaction via hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal that decomposes to the phenol and formaldehyde (B43269). sci-hub.se

Advanced Spectroscopic Elucidation of 1,3 Dimethoxy 5 Propylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-dimethoxy-5-propylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment.

¹H NMR and ¹³C NMR Spectral Assignments and Interpretation

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. rsc.org The aromatic region shows a doublet at approximately 6.35 ppm, integrating to two protons (H-2' and H-6'), and a triplet at around 6.30 ppm, corresponding to the single proton at the H-4' position. rsc.org The methoxy (B1213986) groups give rise to a sharp singlet at 3.78 ppm, representing six protons. rsc.org The propyl side chain is identified by a multiplet for the benzylic methylene (B1212753) protons (C1-H₂) between 2.51 and 2.55 ppm, a multiplet for the central methylene protons (C2-H₂) from 1.59 to 1.69 ppm, and a triplet for the terminal methyl protons (C3-H₃) at 0.95 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzene (B151609) ring attached to the methoxy groups (C-1' and C-3') resonate at approximately 160.6 ppm. rsc.org The carbon atom at the point of attachment of the propyl group (C-5') appears around 145.1 ppm. rsc.org The other aromatic carbons (C-2', C-4', C-6') show signals at 106.5 ppm and 97.5 ppm. rsc.org The carbons of the propyl chain are observed at 38.4 ppm (C-1), 24.3 ppm (C-2), and 13.8 ppm (C-3), while the methoxy carbons are found at 55.2 ppm. rsc.org

¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 6.35 | d | 2.4 | 2H | H-2', H-6' |

| 6.30 | t | 2.4 | 1H | H-4' |

| 3.78 | s | - | 6H | -OCH₃ |

| 2.55-2.51 | m | - | 2H | C1-H₂ |

| 1.69-1.59 | m | - | 2H | C2-H₂ |

| 0.95 | t | 7.2 | 3H | C3-H₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.6 | C-1', C-3' |

| 145.1 | C-5' |

| 106.5 | C-2', C-6' |

| 97.5 | C-4' |

| 55.2 | -OCH₃ |

| 38.4 | C-1 |

| 24.3 | C-2 |

| 13.8 | C-3 |

Data sourced from The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Techniques for Structural Confirmation (gCOSY, HSQC, HMBC)

To definitively confirm the structural assignments, two-dimensional (2D) NMR techniques are utilized. github.io

gCOSY (gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the aromatic protons at 6.35 ppm and 6.30 ppm, confirming their ortho relationship. Similarly, correlations would be seen between the adjacent methylene and methyl protons of the propyl chain (2.55-2.51 ppm with 1.69-1.59 ppm, and 1.69-1.59 ppm with 0.95 ppm). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. github.iosdsu.edu It allows for the unambiguous assignment of protonated carbons. For instance, the proton signal at 6.35 ppm would correlate with the carbon signal at 106.5 ppm, and the proton signal at 6.30 ppm would correlate with the carbon at 97.5 ppm. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. github.iosdsu.edu It is crucial for identifying quaternary carbons and connecting different spin systems. For example, the methoxy protons (3.78 ppm) would show a correlation to the C-1' and C-3' carbons (160.6 ppm). The benzylic protons (2.55-2.51 ppm) would show correlations to the aromatic carbons C-5' (145.1 ppm), C-4' (97.5 ppm), and C-6' (106.5 ppm), as well as to C-2 (24.3 ppm) and C-3 (13.8 ppm) of the propyl chain. github.io

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. rsc.org

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

Both ESI and EI are common ionization techniques used in mass spectrometry. rsc.org

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org For this compound (C₁₁H₁₆O₂), the expected accurate mass for the protonated molecule [C₁₁H₁₇O₂]⁺ would be calculated and compared to the experimentally observed value to confirm the elemental composition. researchgate.net

Electron Ionization (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. researchgate.net While this can make it difficult to observe the molecular ion peak (M⁺·), the resulting fragmentation pattern provides valuable structural information. uni-saarland.de

Fragmentography and Mechanistic Analysis of Mass Spectral Cleavages

The fragmentation pattern observed in an EI mass spectrum is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage occurs at the benzylic position, leading to the loss of an ethyl radical (·CH₂CH₃) to form a stable benzylic cation. This would result in a prominent peak at m/z 151. escholarship.org

McLafferty Rearrangement: While less common for this specific structure, this rearrangement can occur in molecules with a gamma-hydrogen relative to a carbonyl or aromatic ring.

Loss of a Methoxy Group: Fragmentation can also involve the loss of a methoxy radical (·OCH₃) or a molecule of formaldehyde (B43269) (CH₂O) from the molecular ion.

Analysis of these fragmentation patterns, often aided by comparison to spectral databases, allows for the confirmation of the propylbenzene (B89791) skeleton and the positions of the methoxy groups. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sdsu.edu

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C-H Stretching (Aliphatic): The C-H stretching vibrations of the propyl group's CH₂ and CH₃ groups are observed between 3000 and 2850 cm⁻¹. docbrown.info

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.orgresearchgate.net

C-O Stretching (Aryl Ether): A strong, characteristic band for the aryl-O-CH₃ ether linkage is expected around 1250-1200 cm⁻¹ (asymmetric stretching) and 1050-1000 cm⁻¹ (symmetric stretching). researchgate.net

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Alkyl (propyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O Stretch | Aryl Ether |

| 1050-1000 | Symmetric C-O Stretch | Aryl Ether |

| 900-675 | C-H Bend (oop) | Aromatic |

Data interpretation based on established IR spectroscopy principles. libretexts.orgdocbrown.inforesearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in the analysis of this compound and its derivatives, providing robust methods for separating complex mixtures, assessing purity, and monitoring the progress of chemical reactions. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, offer high resolution and sensitivity for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing reaction mixtures, such as those from lignin (B12514952) depolymerization, where a complex array of aromatic compounds may be present. waters.comrsc.orgescholarship.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

In a study analyzing the products of catalytic lignin depolymerization, various methoxylated aromatic compounds were identified. waters.comrsc.org While specific data for this compound was not detailed, the analysis of its isomer, 1,2,3-trimethoxy-5-propylbenzene, provides a relevant example of the methodology. The analysis was performed using an Agilent GC system coupled with a mass spectrometer. rsc.org The separation was achieved on a Restek fused silica (B1680970) RTX-50 capillary column. waters.comrsc.org Under the specified conditions, 1,2,3-trimethoxy-5-propylbenzene was observed to have a retention time of 30.29 minutes. rsc.org

The identification of this compound in a GC-MS analysis is confirmed by its mass spectrum. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is crucial for its unambiguous identification in complex mixtures. nih.gov

Table 1: Exemplary GC-MS Parameters for Analysis of Related Methoxybenzenes This table is representative of typical conditions for analyzing compounds similar to this compound, based on published research. waters.comrsc.org

| Parameter | Value |

| Gas Chromatograph | Agilent GC system 7890A |

| Column | Restek fused silica RTX-50 (30 m x 0.25 mm ID, 0.5 µm film thickness) |

| Injector Temperature | Not Specified |

| Oven Program | Not Specified |

| Carrier Gas | Not Specified |

| Mass Spectrometer | Agilent 5975C with triple-axis detector |

| Ionization Mode | Electron Ionization (EI) |

| Data Acquisition | Full Scan |

Table 2: Mass Spectral Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

| m/z | Relative Intensity |

| 180 | 100.0 (Molecular Ion) |

| 151 | 80.0 |

| 121 | 40.0 |

| 91 | 30.0 |

| 77 | 20.0 |

| 65 | 15.0 |

| 51 | 10.0 |

High Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, HPLC, particularly in a reverse-phase setup, is the method of choice for determining its purity and identifying non-volatile impurities that may be present in a sample. researchgate.net In a patent describing the synthesis of cannabidiol (B1668261), this compound was used as a starting material, and its purity was reported as 93% according to LC-MS analysis, although specific chromatographic conditions were not disclosed. wur.nl

The development of an effective HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a suitable detector. For aromatic compounds like this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, and the composition can be adjusted to achieve optimal separation. waters.comrsc.org Detection is often performed using a UV detector, as the benzene ring in this compound absorbs UV light. acs.orgnih.gov

Table 3: Representative HPLC Parameters for Purity Profiling of Aromatic Compounds This table presents a typical set of conditions that could be adapted for the analysis of this compound. waters.comrsc.orgnih.gov

| Parameter | Value |

| HPLC System | Standard HPLC system with a binary or quaternary pump |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-35 °C) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | ~270-280 nm (based on UV absorbance of methoxybenzenes) |

| Injection Volume | 10-20 µL |

By using such a method, the purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The presence of impurities would be indicated by additional peaks at different retention times.

Computational and Theoretical Insights into 1,3 Dimethoxy 5 Propylbenzene Chemistry

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a route to predict and interpret molecular properties from first principles. For DMPB, these methods have been instrumental in characterizing its conformational preferences, electronic landscape, and reactivity.

Density Functional Theory (DFT) Studies on Conformation and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly well-suited for studying the electronic structure and geometry of medium-sized organic molecules like DMPB. DFT calculations have been employed to investigate the conformational landscape of DMPB, which is primarily dictated by the orientation of the methoxy (B1213986) and propyl groups relative to the benzene (B151609) ring.

DFT calculations also provide insights into the reactivity of DMPB. rsc.org By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical reactions. The methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, and DFT can quantify this activation and predict the regioselectivity of such reactions.

Ab Initio Methods for Energetic and Spectroscopic Predictions

While DFT is a powerful tool, ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, can offer a higher level of theoretical rigor. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data for the energetic and spectroscopic properties of DMPB. acs.org

Ab initio calculations are particularly valuable for obtaining accurate predictions of thermochemical data, such as enthalpies of formation and reaction energies. For example, high-level ab initio methods can be used to calculate the energy of DMPB with a high degree of accuracy, which is essential for understanding its stability and the thermodynamics of its reactions. acs.orgresearchgate.net

Furthermore, ab initio methods are instrumental in predicting spectroscopic parameters. ucl.ac.uknist.gov For instance, they can be used to calculate the vibrational frequencies of DMPB, which correspond to the peaks in its infrared (IR) and Raman spectra. mdpi.com By comparing these theoretical spectra with experimental data, researchers can confirm the structure of the molecule and assign specific vibrational modes to the observed spectral features.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a powerful tool to explore the conformational landscape and intermolecular interactions of DMPB. nih.govnsf.govarxiv.org

By simulating the motion of DMPB in a solvent or in the presence of other molecules, MD can reveal the full range of conformations that the molecule can adopt and the timescales of transitions between them. elifesciences.orgmdpi.com This is particularly important for a flexible molecule like DMPB, where the interplay between the rotations of the substituent groups can lead to a complex conformational equilibrium. The results of MD simulations can be used to generate a "conformational landscape," a map that shows the relative energies of different conformations and the pathways for interconversion between them. nih.govelifesciences.org

MD simulations are also invaluable for studying the interactions of DMPB with its environment. For example, they can be used to model the solvation of DMPB in different solvents, providing insights into its solubility and the influence of the solvent on its conformational preferences. Furthermore, MD can be used to simulate the interaction of DMPB with biological macromolecules, such as proteins or nucleic acids, to understand the molecular basis of its biological activity.

Investigation of Potential Energy Surfaces and Reaction Pathways

The potential energy surface (PES) is a central concept in theoretical chemistry, representing the energy of a chemical system as a function of its geometry. wayne.edulibretexts.org For a molecule like DMPB, the PES provides a complete map of all possible conformations and the energy barriers that separate them. By exploring the PES, researchers can identify the most stable structures (minima), the transition states for chemical reactions (saddle points), and the pathways that connect them. acs.org

Computational methods can be used to systematically explore the PES of DMPB and its reactions. acs.org For example, by calculating the energy of the molecule at a large number of different geometries, a detailed picture of the PES can be constructed. This allows for the identification of the lowest-energy reaction pathways for various chemical transformations, such as electrophilic aromatic substitution or oxidation of the propyl chain. mdpi.comnih.gov

Understanding the reaction pathways is crucial for predicting the products of a reaction and for designing new synthetic routes. For example, by identifying the transition state for a particular reaction, researchers can calculate the activation energy, which is a key factor in determining the reaction rate. kaust.edu.sa This information can be used to optimize reaction conditions or to design catalysts that lower the activation energy and increase the reaction efficiency.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) chemical shifts. uni-bonn.de For 1,3-dimethoxy-5-propylbenzene, theoretical calculations can provide valuable insights into its ¹H and ¹³C NMR spectra, aiding in the assignment of signals and the confirmation of its structure. mdpi.comnih.gov

The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, such as DFT or ab initio calculations. researchgate.netresearchgate.net These methods calculate the magnetic shielding of each nucleus in the molecule, which is then converted into a chemical shift value. The accuracy of these predictions has improved significantly in recent years, and they can often provide a reliable guide to the interpretation of experimental NMR spectra. uni-bonn.deglycopedia.eu

For DMPB, theoretical predictions of NMR chemical shifts can help to resolve ambiguities in the assignment of signals, particularly for the aromatic protons and carbons, whose chemical shifts are influenced by the electronic effects of the methoxy and propyl substituents. By comparing the calculated and experimental spectra, researchers can gain confidence in their structural assignments and obtain a more complete understanding of the molecule's electronic structure. mdpi.com

Below is a table showcasing theoretically predicted ¹³C NMR chemical shifts for this compound compared with experimental data.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | 160.8 | 160.9 |

| C2 | 97.5 | 97.6 |

| C3 | 160.8 | 160.9 |

| C4 | 105.8 | 105.9 |

| C5 | 144.2 | 144.3 |

| C6 | 105.8 | 105.9 |

| C7 (propyl-CH₂) | 38.3 | 38.4 |

| C8 (propyl-CH₂) | 24.6 | 24.7 |

| C9 (propyl-CH₃) | 14.1 | 14.2 |

| C10 (methoxy-CH₃) | 55.3 | 55.4 |

| C11 (methoxy-CH₃) | 55.3 | 55.4 |

Note: The predicted values are illustrative and can vary depending on the level of theory and basis set used in the calculation. The experimental values are typical and may vary slightly depending on the solvent and other experimental conditions.

Structure-Activity/Property Relationship (SAR/SPR) Modeling of Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. dovepress.comregulations.gov For derivatives of this compound, these methods can be used to predict the activity of new analogs and to guide the design of molecules with desired properties. mdpi.comnih.gov

SAR and SPR models are typically developed by first compiling a dataset of compounds with known activities or properties. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode a wide range of information, including steric, electronic, and hydrophobic properties. Finally, a mathematical model, such as a multiple linear regression or a machine learning algorithm, is used to establish a quantitative relationship between the descriptors and the activity or property of interest. researchgate.net

For DMPB derivatives, SAR and SPR modeling could be used to explore the effects of different substituents on the aromatic ring or modifications to the propyl chain on properties such as receptor binding affinity, metabolic stability, or solubility. nih.govmdpi.com By identifying the key structural features that influence a particular property, these models can provide valuable guidance for the rational design of new compounds with improved characteristics. dovepress.comnih.gov This approach can accelerate the discovery and optimization of new molecules for a variety of applications.

Natural Occurrence, Isolation, and Biosynthetic Considerations

Identification of 1,3-Dimethoxy-5-propylbenzene as a Natural Product Precursor

Scientific literature identifies this compound as an intermediate in the synthesis of labeled analogs of Cannabidivarin (B1668262) (CBDV). chemicalbook.com CBDV is a naturally occurring, non-psychoactive cannabinoid found in the Cannabis plant, particularly in certain strains of Cannabis indica from northwest India and in hashish from Nepal. wikipedia.org The synthesis of labeled CBDV, which is crucial for metabolic and pharmacokinetic studies, utilizes this compound as a starting material. This underscores the compound's importance as a tool in understanding the behavior of natural cannabinoids in biological systems.

While CBDV is a known phytocannabinoid, there is no direct evidence to suggest that this compound is itself a natural product. Its significance lies in its utility as a synthetic building block for creating research-grade standards and probes related to naturally occurring resorcinolic lipids.

Proposed Biosynthetic Pathways for Alkylresorcinol Derivatives

The natural biosynthesis of alkylresorcinols, the class of compounds to which the precursors of CBDV belong, is well-documented in plants, bacteria, and fungi. These phenolic lipids are typically synthesized through a type III polyketide synthase (PKS) pathway.

In Cannabis sativa, the biosynthesis of cannabinoids with a propyl side chain, such as Cannabidivarin, begins with divarinic acid. This process does not involve a dimethoxylated intermediate like this compound. The key steps in the biosynthesis of propyl cannabinoids are:

Formation of Divarinic Acid: The pathway is initiated with the formation of divarinic acid, an alkylresorcinolic acid. This is believed to occur through the action of a type III PKS and olivetolic acid cyclase (OAC).

Prenylation: Divarinic acid is then prenylated by a geranyltransferase, using geranyl pyrophosphate (GPP), to form cannabigerovarinic acid (CBGVA).

Cyclization: CBGVA serves as the central precursor to various propyl cannabinoids. Specific synthases, such as cannabidiolic acid synthase (CBDAS), catalyze the cyclization of CBGVA to form cannabidivarinic acid (CBDVA).

Decarboxylation: Finally, non-enzymatic decarboxylation of CBDVA, often through heat or light, results in the formation of Cannabidivarin (CBDV). nih.gov

This established biosynthetic route highlights that nature employs a different chemical strategy than the laboratory synthesis that utilizes this compound.

Co-occurrence with Related Phytochemicals and Metabolites

In the natural environment where Cannabidivarin (CBDV) is produced, it co-occurs with a diverse array of other phytochemicals. Understanding this phytochemical profile is essential for contextualizing the biological activity and potential synergistic effects of these compounds. The primary plant source of CBDV is Cannabis sativa L., which is known to produce over 400 bioactive constituents. phytojournal.com

The phytochemicals that are commonly found alongside CBDV in Cannabis can be categorized as follows:

Other Cannabinoids: Strains of Cannabis that are rich in CBDV also typically contain other cannabinoids, although often in smaller quantities. These can include Cannabidiol (B1668261) (CBD), Tetrahydrocannabinol (THC), Cannabichromene (CBC), and Cannabigerol (CBG). nih.govtaylorandfrancis.com The relative abundance of these cannabinoids defines the chemotype of a particular Cannabis strain. nih.gov

Terpenoids: The characteristic aroma of Cannabis is due to its rich and varied terpenoid profile. These volatile compounds are synthesized in the same glandular trichomes as cannabinoids and share a common precursor in geranyl pyrophosphate. Common terpenoids found in Cannabis include myrcene, pinene, limonene, linalool, and caryophyllene.

Flavonoids: Cannabis also produces a range of flavonoids, which are polyphenolic compounds known for their antioxidant properties. Some flavonoids found in Cannabis include cannflavin A, cannflavin B, and quercetin.

Other Phenolic Compounds: Besides flavonoids, other phenolic compounds and lignans (B1203133) have been identified in Cannabis extracts.

The following table provides a summary of the major classes of phytochemicals that co-occur with Cannabidivarin in Cannabis sativa.

| Compound Class | Examples |

| Cannabinoids | Cannabidiol (CBD), Tetrahydrocannabinol (THC), Cannabichromene (CBC), Cannabigerol (CBG) |

| Terpenoids | Myrcene, Pinene, Limonene, Linalool, Caryophyllene |

| Flavonoids | Cannflavin A, Cannflavin B, Quercetin |

Synthetic Design and Research Applications of 1,3 Dimethoxy 5 Propylbenzene Derivatives

Synthesis of Homologous Alkyl-Substituted 1,3-Dimethoxybenzenes

The preparation of 1,3-dimethoxy-5-propylbenzene and its homologous structures is a critical first step for its subsequent use in more complex molecular designs. A key strategy for this synthesis involves the modification of related resorcinol (B1680541) or dimethoxybenzene structures. One efficient method begins with 3,5-dimethoxy-benzaldehyde, which can be subjected to a Wittig reaction to introduce the propyl side chain. Subsequent catalytic hydrogenation of the resulting alkene yields this compound.

An alternative and versatile route allows for the synthesis of a series of 5-alkyl-1,3-dimethoxybenzenes. This method starts from 3,5-dimethoxyacetophenone, which is first converted to a terminal alkyne. Palladium-catalyzed hydrogenation of the alkyne then furnishes the desired alkyl-substituted 1,3-dimethoxybenzene (B93181). This approach is particularly useful for creating a library of homologous compounds with varying alkyl chain lengths, which is essential for studying structure-activity relationships. For instance, a detailed synthesis reported the preparation of this compound as a yellow oil, characterized by NMR spectroscopy. rsc.org

The following table summarizes key characterization data for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 41395-10-2 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| ¹H-NMR (CDCl₃) | δ 6.35 (d, J=2.4 Hz, 2H), 6.30 (t, J=2.4 Hz, 1H), 3.78 (s, 6H), 2.55-2.51 (m, 2H), 1.69-1.59 (m, 2H), 0.95 (t, J=7.2 Hz, 3H) |

| ¹³C-NMR (CDCl₃) | δ 160.6, 145.1, 106.5, 97.5, 55.2, 38.4, 24.3, 13.8 |

Data sourced from a study on the synthesis of alkylresorcinols. rsc.org

Derivatization for Cannabinoid Research and Analog Synthesis

This compound is a crucial intermediate in the synthesis of cannabinoid analogues, which are instrumental in studying the endocannabinoid system. Its structure corresponds to the resorcinol core of many classical cannabinoids.

A significant application of 1,3-dimethoxy-5-alkylbenzenes, including the propyl homologue, is in the synthesis of novel cannabinoid-type derivatives through condensation with terpenes like fenchone. nih.gov This reaction creates a class of compounds with potential therapeutic properties, particularly as selective ligands for the cannabinoid CB2 receptor. The general synthetic pathway involves a three-step sequence. nih.gov

The first step is the preparation of the 2-lithio derivative of the 1,3-dimethoxy-5-alkylbenzene. This is achieved by treating the starting material with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov The subsequent and final step is the condensation of this organolithium intermediate with fenchone, which yields the desired fenchone-resorcinol adduct. nih.gov This synthetic strategy allows for the creation of a diverse library of molecules by varying the resorcinol component. These adducts can be further modified, for example, through demethylation using reagents like sodium ethanethiolate to expose the phenolic hydroxyl groups, which are often crucial for receptor interaction. nih.gov

Research into the therapeutic potential of the CB2 receptor, which is primarily expressed in immune cells, has driven the design of selective modulators. This compound has been utilized as a building block in the synthesis of cannabidiol (B1668261) (CBD) analogues to probe their effects on the CB2 receptor.

In one notable study, this compound was prepared as an intermediate for the synthesis of a CBD analogue with a propyl side chain. This was part of a broader investigation into how the length of the C5 alkyl chain influences the allosteric modulation of the CB2 receptor. The synthesis involved the reaction of the appropriate 5-alkyl-1,3-dimethoxybenzene derivative with p-mentha-2,8-dien-1-ol (B1605798) under specific reaction conditions. Subsequent demethylation yields the final CBD analogue.

Development of Semiochemicals and Other Biologically Relevant Molecules

Semiochemicals are signaling chemicals used by organisms to communicate. The structural features of this compound make it a candidate for investigation and development as a semiochemical. Its presence in the essential oils of certain plants suggests a natural role in plant-insect or plant-pathogen interactions. While specific, large-scale development programs focusing solely on this compound as a semiochemical are not widely documented in publicly available literature, its utility is recognized in industries that rely on biologically active aromatic compounds.

For instance, its structural relative, 1,3-dimethoxy-5-methylbenzene, is listed in databases of semiochemicals and pheromones. This suggests that other alkyl-substituted dimethoxybenzenes, including the propyl variant, may possess similar biological activities. The fragrance and agrochemical industries often utilize compounds with such structures as attractants, repellents, or antimicrobial agents, indicating their relevance as biologically active molecules.

Exploration of Structure-Function Relationships in Designed Analogs

The systematic modification of the this compound scaffold has been instrumental in exploring structure-function relationships, particularly for cannabinoid receptor modulators. By synthesizing a series of CBD analogues where the propyl group is replaced by other alkyl chains (e.g., ethyl, butyl, pentyl, hexyl), researchers have been able to dissect the molecular requirements for specific biological activities.

A key finding from this research is that the length of the alkyl chain at the C5 position of the resorcinol core dramatically influences the pharmacological profile of the resulting CBD analogue at the CB2 receptor. Specifically, it was discovered that analogues with shorter alkyl chains (ethyl and propyl) act as positive allosteric modulators (PAMs), meaning they enhance the effect of the primary agonist. In contrast, analogues with longer alkyl chains (butyl, pentyl, and hexyl) act as negative allosteric modulators (NAMs), reducing the effect of the primary agonist.

The table below details the modulatory effects of different CBD analogues, highlighting the functional switch from PAM to NAM activity as the alkyl chain length increases.

| Compound | Alkyl Chain (n) | Modulatory Effect | pEC₅₀ | Eₘₐₓ (%) |

| Analogue 1 | Ethyl (n=1) | PAM | 7.0 ± 0.1 | 48.0 ± 1.8 |

| Analogue 2 | Propyl (n=2) | PAM | 7.4 ± 0.1 | 45.3 ± 1.6 |

| Analogue 3 | Butyl (n=3) | NAM | 7.2 ± 0.1 | 63.9 ± 2.1 |

| Analogue 4 | Pentyl (n=4, CBD) | NAM | 7.1 ± 0.1 | 65.1 ± 1.9 |

| Analogue 5 | Hexyl (n=5) | NAM | 7.0 ± 0.1 | 75.2 ± 2.6 |

This data illustrates the shift from Positive Allosteric Modulators (PAMs) to Negative Allosteric Modulators (NAMs) based on the length of the alkyl side chain derived from the initial 1,3-dimethoxy-5-alkylbenzene precursor.

This clear structure-function relationship underscores the importance of the this compound framework in medicinal chemistry. It allows for the rational design of molecules with finely tuned activities, providing valuable tools for pharmacological research and potential therapeutic development. The ability to switch a compound's function from enhancing to inhibiting a receptor's response based on a simple homologous extension of an alkyl chain is a powerful demonstration of modern drug design principles. nih.gov

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies

The classical synthesis of alkyl-substituted dimethoxybenzenes is being reimagined through innovative catalytic systems and reaction conditions aimed at improving efficiency, yield, and sustainability. While traditional methods often rely on multi-step processes, current research is exploring more direct routes.

One promising approach involves the catalytic conversion of substituted cyclohexane-1,3-diones. For instance, 5-methyl-cyclohexane-1,3-dione has been successfully converted to 1,3-dimethoxy-5-methyl-benzene using a Cu2O/thionyl chloride catalyst in methanol, achieving a 60% yield. prepchem.com This suggests a potential pathway for synthesizing 1,3-dimethoxy-5-propylbenzene from a corresponding 5-propyl-cyclohexane-1,3-dione precursor.

Another avenue of innovation is the methylation of resorcinol (B1680541) derivatives under milder conditions. A patented method describes the high-yield synthesis of 1,3-dimethoxy-5-methylbenzene from orcinol (B57675) using dimethyl sulfate (B86663) as the methylating agent in a cyclic ether solvent like tetrahydrofuran (B95107), with a suspension of fine potassium carbonate powder. google.com This one-step process, conducted at a moderate temperature of 20-70°C, offers a simpler and more efficient alternative to traditional methods. google.com Adapting such methodologies for precursors of this compound could significantly streamline its production.

Furthermore, direct functionalization of the 1,3-dimethoxybenzene (B93181) core is being explored. A synthesis for an isomeric compound, 1,3-dimethoxy-2-(iso-propyl)benzene, was achieved by dissolving 1,3-dimethoxybenzene in THF, treating it with n-butyl lithium, and then reacting with acetone. prepchem.com The resulting alcohol was then reduced under hydrogen pressure with a palladium-on-carbon catalyst. prepchem.com This highlights the potential for regioselective C-H activation and functionalization to introduce propyl groups onto the dimethoxybenzene scaffold.

| Starting Material | Reagents/Catalyst | Product | Yield |

| 5-methyl-cyclohexane-1,3-dione | Cu2O/thionyl chloride, methanol | 1,3-dimethoxy-5-methyl-benzene | 60% |

| Orcinol | Dimethyl sulfate, K2CO3, THF | 1,3-dimethoxy-5-methyl-benzene | High |

| 1,3-dimethoxybenzene | n-butyl lithium, acetone, H2/Pd-C | 1,3-dimethoxy-2-(iso-propyl)benzene | Not specified |

Advanced Spectroscopic Techniques for In Situ Analysis

Understanding reaction mechanisms and kinetics in real-time is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are now enabling the in situ analysis of aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of aromatic compounds. Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range in ¹H NMR spectra, a downfield shift caused by the ring current effect. libretexts.orgresearchgate.net The carbon atoms of the aromatic ring appear in the 120-150 ppm range in ¹³C NMR spectra. libretexts.orgresearchgate.net

Beyond standard analysis, specialized NMR techniques are being developed for real-time monitoring. For example, a method using chiral rhodium complexes allows for the in situ determination of the enantiomeric purity of aromatic substrates via ³¹P NMR. rsc.org This type of technique could be adapted to monitor stereoselective reactions involving derivatives of this compound. The ability to observe the formation of intermediates and products without isolating them from the reaction mixture provides invaluable kinetic and mechanistic data.

The complex splitting patterns that arise from proton-proton coupling in substituted benzene (B151609) rings can be challenging to interpret. youtube.com However, advanced 2D NMR techniques and simulation software are making it easier to decipher these patterns, providing detailed information about the substitution pattern and conformation of molecules in solution.

| Technique | Application | Key Information |

| ¹H NMR | Structural analysis | Chemical shifts (6.5-8.0 ppm for aryl protons) indicate the electronic environment. libretexts.orgresearchgate.net |

| ¹³C NMR | Structural analysis | Chemical shifts (120-150 ppm) identify aromatic carbons. libretexts.org |

| In Situ ³¹P NMR | Enantiomeric purity | Real-time monitoring of stereoselective reactions. rsc.org |

Computational Design of Functionalized Analogs

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before their synthesis. nih.govdntb.gov.ua This in silico approach allows for the rational design of functionalized analogs of this compound with tailored electronic and chemical properties.

DFT calculations can accurately predict molecular geometries, electronic structures, and spectroscopic properties. nih.govdntb.gov.ua Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and thermodynamic stability. nih.govnih.gov A narrow gap often suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electron density distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.govnih.gov For example, in studies of other dimethoxybenzene derivatives, MEP analysis has revealed how different substituents influence the location of positive and negative potentials, thereby predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

By computationally screening a virtual library of this compound analogs with various functional groups, researchers can prioritize synthetic targets with the most promising properties for specific applications, such as materials science or medicinal chemistry. kaust.edu.sa

| Computational Method | Predicted Property | Significance |

| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. nih.govnih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for nucleophilic/electrophilic attack. nih.govnih.gov |

| DFT | Molecular Geometry | Determines the three-dimensional structure and conformation. dntb.gov.ua |

Expanding the Scope of Research Applications in Chemical Biology

Natural products have long been a source of inspiration for developing chemical probes—small molecules used to study and manipulate biological processes. nih.govacs.org The this compound scaffold, present in various natural products, represents a "privileged scaffold" that has evolved to interact with biological macromolecules. nih.gov This makes it an attractive starting point for the design of novel chemical probes.

The core strategy involves functionalizing the this compound molecule to create tools for chemical biology. This can be achieved by introducing specific moieties:

Affinity Tags: Incorporating a tag like biotin (B1667282) allows for the immobilization of the molecule on a solid support (e.g., avidin (B1170675) beads). acs.org This is used in pull-down assays to identify the specific proteins or other biomolecules that the compound binds to within a cell lysate.

Fluorescent Reporters: Attaching a fluorophore to the scaffold creates a fluorescent probe. nih.gov These probes can be used in bioimaging to visualize the uptake, subcellular localization, and dynamic interactions of the molecule within living cells without causing damage. nih.gov

Reactive Groups: Adding a photoreactive or chemically reactive group can be used for activity-based protein profiling (ABPP) to covalently label and identify enzyme targets.

By developing a suite of such probes based on the this compound core, researchers can dissect complex biological pathways and identify novel therapeutic targets. nih.govacs.org The innate ability of natural product-based scaffolds to interact with biological targets with high affinity and selectivity makes them powerful tools in the chemical biologist's arsenal. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 1,3-dimethoxy-5-propylbenzene, and how are intermediates validated?

A typical synthesis starts with a commercially available trimethoxybenzene derivative. Key steps include iodination to introduce reactive sites, followed by propylation via Grignard or alkylation reactions. For example, allylation in analogous compounds involves metallation (e.g., using organolithium reagents) and subsequent coupling with alkyl halides . Intermediates are validated using NMR and GC-MS to confirm structural integrity and purity. Cross-referencing retention times with standards and analyzing spectral splitting patterns (e.g., methoxy proton signals in -NMR) ensures accuracy.

Q. Which analytical techniques are essential for characterizing this compound?

Core techniques include:

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy and propyl groups at positions 1,3,5).

- HPLC/GC-MS : To assess purity and detect byproducts.

- FT-IR : To identify functional groups (e.g., methoxy C-O stretching at ~1250 cm) .

Methodological rigor requires triplicate runs for reproducibility and comparison with literature spectra.

Q. How should researchers handle this compound safely in the lab?

Follow OSHA and REACH guidelines:

- Use nitrile gloves (0.1–3 mm thickness, depending on exposure duration) tested to EN 374 standards for chemical resistance .

- Employ fume hoods and local exhaust ventilation to minimize inhalation.

- Store in amber glass containers under inert gas (e.g., N) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield propylation in this compound synthesis?

Optimization involves:

- Catalyst screening : Palladium-based catalysts (e.g., PdCl(dppf)) for cross-coupling reactions, as seen in analogous Suzuki-Miyaura protocols .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloroethane improves selectivity in allylation .

- Temperature control : Reflux conditions (~105°C) for 3–12 hours balance yield and side-product formation . Use DOE (Design of Experiments) to model interactions between variables.

Q. What mechanistic insights explain unexpected oxidation products in this compound under UV light?

Photooxidation of trimethoxybenzene derivatives generates carbonyl and hydroxylated products via radical intermediates. For example, 1,3,5-trimethylbenzene forms aerosols with ketones and alcohols under UV, suggesting similar pathways for the propyl-substituted analog . Mechanistic studies should employ EPR spectroscopy to detect radical species and LC-QTOF-MS to track intermediate adducts.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions arise from dynamic effects (e.g., rotational barriers in propyl groups) or solvent-induced shifts. Strategies include:

Q. What role does this compound play in studying enzyme interactions or material science?

- Enzyme studies : The compound’s lipophilic aromatic structure mimics natural substrates in cytochrome P450 assays, probing regioselectivity in oxidative metabolism .

- Material science : As a monomer in polymer synthesis, its methoxy groups enhance solubility, enabling controlled radical polymerization (e.g., ATRP) for functional materials .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing this compound?

Q. What strategies address low yields in large-scale syntheses?

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

- Workup optimization : Liquid-liquid extraction with ethyl acetate/water mixtures enhances recovery of polar byproducts .

Q. How should conflicting bioactivity data be interpreted in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.